2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine
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Overview
Description
The compound "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the dimethylamino propyl group suggests potential for interaction with biological systems, possibly affecting neurotransmitter processes due to structural similarities with known neurotransmitters.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored in various studies. For instance, a chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline was achieved using the Pummerer reaction, with the chiral centers constructed from alaninol and 1-phenylethylamine as chiral sources . Additionally, a modified Strecker reaction was used to synthesize an α-amino nitrile derivative of tetrahydroisoquinoline . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been determined in some cases using techniques such as NMR and X-ray crystallography. For example, the structure of a related compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, was elucidated and showed interactions via C–H⋯N and C–H⋯π contacts forming zig-zag ribbons . These structural insights are crucial for understanding the interaction of such compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives can be quite varied. For instance, the reaction of isoquinolines with N-arylsulfonylamino acid fluorides led to dihydroimidazo[2,1-a]isoquinolin-3-ones, with further reactions such as hydrogenation or epoxidation expanding the range of possible derivatives . These reactions highlight the versatility of tetrahydroisoquinoline as a scaffold for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For example, the introduction of amino and acylamino groups at various positions on the anthracene nucleus of dibenz[de,h]isoquinoline-1,3-diones significantly affected their antitumor activity and cardiotoxicity, demonstrating the importance of substitution patterns on biological activity . The lipophilicity and DNA binding strength of these compounds were also found to correlate with their cytotoxic potency .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research in the area of organic chemistry has explored the reactivity and applications of compounds structurally related to "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine". For instance, the monomeric N-lithioaryl- and N-lithioborylstannylamines derived from distannylamines demonstrate the potential for creating novel organometallic compounds with unique bonding characteristics (Seifert, Storch, & Vosteen, 1998). Similarly, the synthesis and antifungal activity of derivatives involving tetrahydroisoquinoline frameworks highlight the compound's potential in developing new antifungal agents (Surikova et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-3,4-dihydro-1H-isoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)8-4-9-17-10-7-12-5-3-6-14(15)13(12)11-17/h3,5-6H,4,7-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRKGGXCPROGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCC2=C(C1)C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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